

# Application Notes and Protocols: Copper-Free Sonogashira Reaction with Ethynyl Pinacol Boronate

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## Compound of Interest

**Compound Name:** 2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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## Introduction

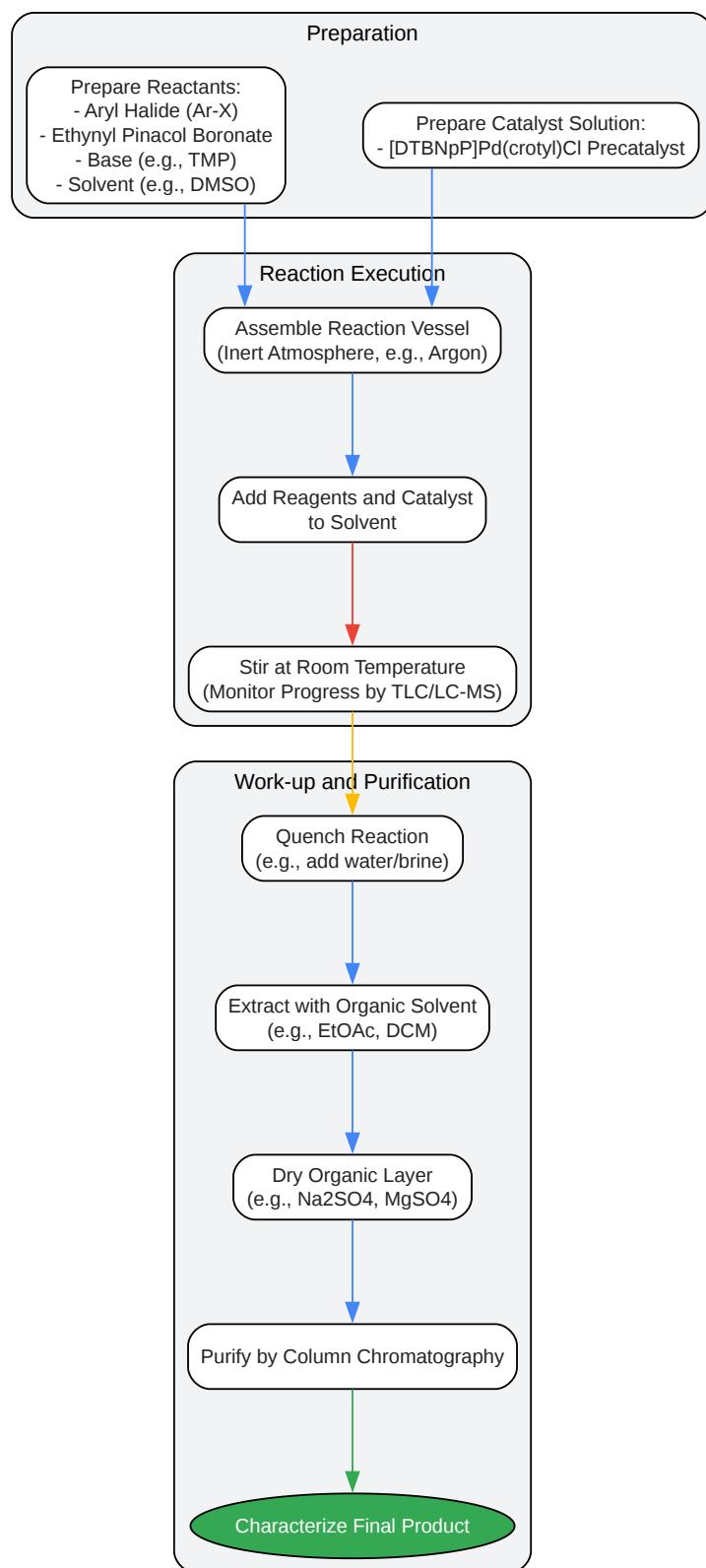
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between  $sp^2$ -hybridized carbons of aryl or vinyl halides and  $sp$ -hybridized carbons of terminal alkynes.<sup>[1][2]</sup> This reaction is invaluable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.<sup>[3]</sup> Historically, the reaction relies on a dual catalytic system of palladium and a copper(I) co-catalyst.<sup>[1]</sup> However, the use of copper can lead to challenges, particularly in pharmaceutical development, including the formation of alkyne homocoupling byproducts (Glaser coupling), air and moisture sensitivity, and difficulties in removing toxic copper residues from the final active pharmaceutical ingredients (APIs).<sup>[3][4]</sup>

To circumvent these issues, copper-free Sonogashira protocols have been developed. These methods offer cleaner reaction profiles, simplified purification, and are more aligned with the principles of green chemistry, making them highly attractive for industrial applications.<sup>[2][4]</sup> This document provides a detailed protocol for the copper-free Sonogashira coupling of aryl halides with ethynyl pinacol boronate, a versatile building block for further synthetic transformations. The protocol is based on the use of a highly active, air-stable, monoligated palladium precatalyst that facilitates the reaction under mild, room-temperature conditions.<sup>[3]</sup>

## Catalytic Cycle and Workflow

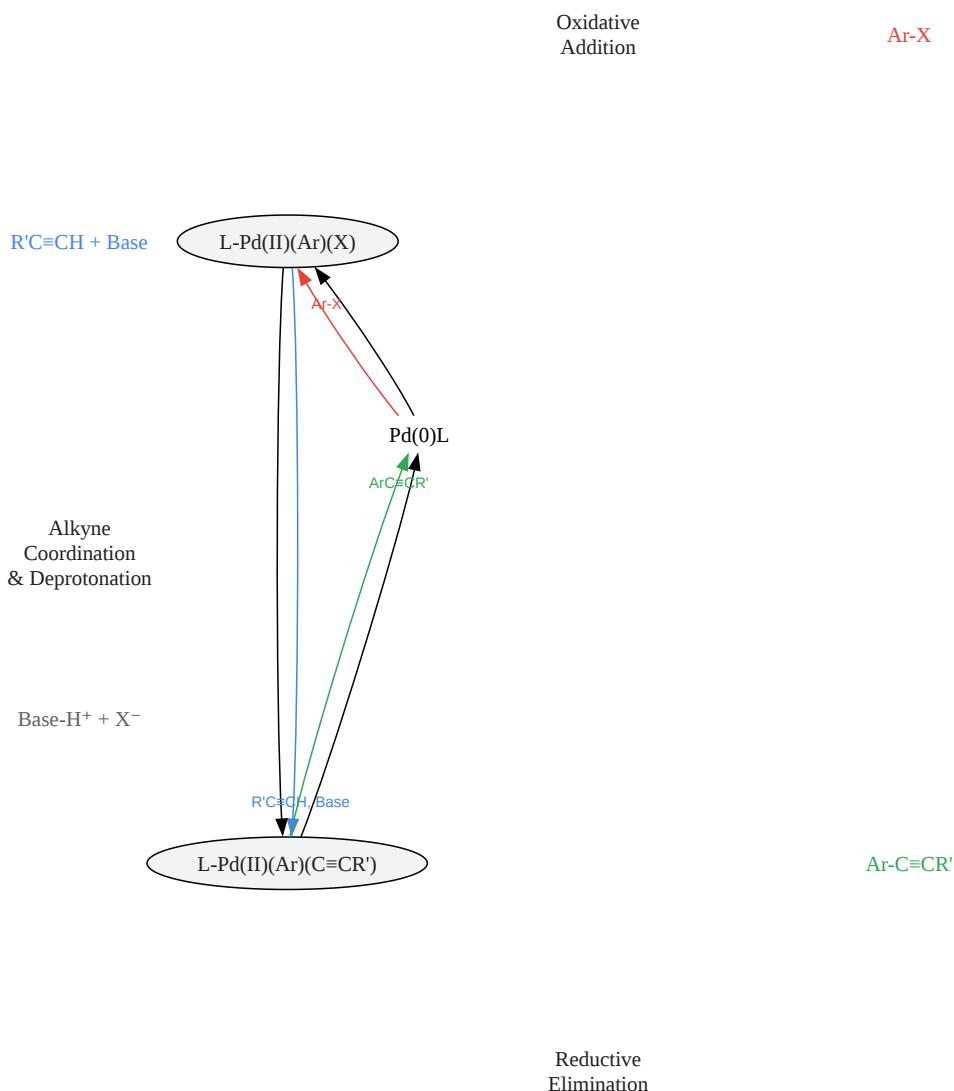
The copper-free Sonogashira reaction proceeds through a palladium-catalyzed cycle. The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the alkyne, deprotonation by a base to form a palladium-acetylido intermediate, and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

## Logical Workflow for Copper-Free Sonogashira Reaction

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Caption: Experimental workflow for the copper-free Sonogashira coupling.

# Catalytic Cycle of Copper-Free Sonogashira Coupling



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Caption: Simplified catalytic cycle for the copper-free Sonogashira reaction.

## Experimental Protocol

This protocol is adapted from a highly efficient room-temperature, copper-free Sonogashira coupling procedure utilizing an air-stable palladium precatalyst.[\[3\]](#)

## Materials and Reagents

- Aryl halide (e.g., Aryl bromide, 0.5 mmol, 1.0 equiv)
- Ethynyl pinacol boronate (0.6 mmol, 1.2 equiv)
- [DTBNpP]Pd(crotyl)Cl precatalyst (P2) (0.0125 mmol, 2.5 mol%)
- 2,2,6,6-Tetramethylpiperidine (TMP) (1.0 mmol, 2.0 equiv)
- Anhydrous Dimethyl Sulfoxide (DMSO) (2.5 mL)
- Argon (or Nitrogen) gas for inert atmosphere
- Standard laboratory glassware (Schlenk flask or equivalent)
- Solvents for work-up and chromatography (e.g., Ethyl acetate, Hexanes, Deionized water, Brine)

## Procedure

- Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (0.5 mmol), ethynyl pinacol boronate (0.6 mmol), [DTBNpP]Pd(crotyl)Cl precatalyst (2.5 mol %), and 2,2,6,6-Tetramethylpiperidine (TMP) (1.0 mmol).
- Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times to establish an inert atmosphere.
- Solvent Addition: Add anhydrous DMSO (2.5 mL) via syringe.
- Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Reactions with activated aryl halides are often complete within 2-4 hours.[3] Less reactive substrates may require longer reaction times or gentle heating (e.g., 60 °C).[3]

- Work-up: Upon completion, dilute the reaction mixture with deionized water (10 mL) and transfer to a separatory funnel.
- Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).
- Washing: Combine the organic layers and wash with brine (20 mL).
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired aryl alkynylboronate product.

## Quantitative Data Summary

The following table summarizes representative yields for the copper-free Sonogashira coupling of various aryl bromides with a terminal alkyne, demonstrating the broad applicability and high efficiency of this protocol.[3] While ethynyl pinacol boronate was not the specific alkyne used in the cited study, these results provide an excellent benchmark for expected yields with structurally similar alkynes under the specified conditions.

Entry	Aryl Bromide (Ar-Br)	Product	Time (h)	Yield (%)
1	4- e Bromobenzonitrile	4- (Ethynyl)benzonitrile derivative	2	92
2	Methyl 4- bromobenzoate	Methyl 4- (ethynyl)benzoate derivative	2	89
3	4- Bromoacetophenone	1-(4- Ethynylphenyl)ethan-1-one derivative	2	91
4	1-Bromo-4- nitrobenzene	1-Ethynyl-4- nitrobenzene derivative	2	87
5	1-Bromo-2- (trifluoromethyl)benzene	1-Ethynyl-2- (trifluoromethyl)benzene derivative	18	65
6	4-Bromotoluene	1-Ethynyl-4- methylbenzene derivative	4	85
7	4-Bromoanisole	1-Ethynyl-4- methoxybenzene derivative	4	82
8	3-Bromopyridine	3- (Ethynyl)pyridine derivative	3	88
9	2- Bromothiophene	2- (Ethynyl)thiophene derivative	2	84

Data adapted from a study using a terminal heteroaromatic alkyne with the [DTBNpP]Pd(crotyl)Cl catalyst system at room temperature.[\[3\]](#)

## Conclusion

The described copper-free Sonogashira protocol offers a robust and efficient method for the synthesis of aryl alkynylboronates. The use of an air-stable, highly active palladium precatalyst allows for mild reaction conditions, often at room temperature, with excellent functional group tolerance and high yields.[\[3\]](#) This methodology is particularly advantageous for applications in drug discovery and development, where the elimination of copper simplifies purification and mitigates concerns of heavy metal contamination in final compounds. The versatility and operational simplicity of this protocol make it a valuable tool for synthetic chemists in both academic and industrial settings.

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## References

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